molecular formula C14H21NO3S B11117859 {[(Adamantane-1-carbonyl)-amino]-methylsulfanyl}-acetic acid

{[(Adamantane-1-carbonyl)-amino]-methylsulfanyl}-acetic acid

Cat. No.: B11117859
M. Wt: 283.39 g/mol
InChI Key: REESJPIQBGSJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(1-ADAMANTYLCARBONYL)AMINO]METHYL}SULFANYL)ACETIC ACID is a compound that features a unique adamantane structure, which is known for its stability and rigidity. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-ADAMANTYLCARBONYL)AMINO]METHYL}SULFANYL)ACETIC ACID typically involves the reaction of adamantyl carbonyl chloride with an appropriate amine to form the adamantyl amide. This intermediate is then reacted with a thiol to introduce the sulfanyl group, followed by carboxylation to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-ADAMANTYLCARBONYL)AMINO]METHYL}SULFANYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amide and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(1-ADAMANTYLCARBONYL)AMINO]METHYL}SULFANYL)ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-({[(1-ADAMANTYLCARBONYL)AMINO]METHYL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross biological membranes, while the sulfanyl and carboxyl groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Sulfanyl acetic acids: Compounds with similar sulfanyl and carboxyl functional groups.

Uniqueness

2-({[(1-ADAMANTYLCARBONYL)AMINO]METHYL}SULFANYL)ACETIC ACID is unique due to the combination of the adamantane structure with sulfanyl and carboxyl functional groups. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

2-[(adamantane-1-carbonylamino)methylsulfanyl]acetic acid

InChI

InChI=1S/C14H21NO3S/c16-12(17)7-19-8-15-13(18)14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H,15,18)(H,16,17)

InChI Key

REESJPIQBGSJCZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCSCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.